2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid
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Overview
Description
2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that combines the properties of both an aromatic ether and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the aromatic ether: This can be achieved by reacting 4-methylphenol with an appropriate alkylating agent under basic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be introduced by reacting 1-(3-phenylpropyl)piperazine with an appropriate electrophile.
Coupling of the two fragments: The final step involves coupling the aromatic ether with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic ring and the piperazine moiety can undergo oxidation reactions under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Use in the synthesis of advanced materials with specific properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its efficacy and safety as a pharmaceutical agent.
Diagnostics: Use in the development of diagnostic tools and assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone would depend on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(4-phenylbutyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperidin-1-yl]ethanone
Uniqueness
2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is unique due to the specific combination of its aromatic ether and piperazine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-19-9-11-21(12-10-19)26-18-22(25)24-16-14-23(15-17-24)13-5-8-20-6-3-2-4-7-20;3-1(4)2(5)6/h2-4,6-7,9-12H,5,8,13-18H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNHXHYAAKHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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